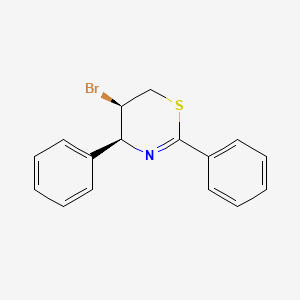
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a bromine atom and two phenyl groups attached to a thiazine ring. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine typically involves the enantioselective ring-opening of cycloanhydride with alcohol in the presence of a chiral catalyst such as 9-epiquininurea . This method allows for high yield and high stereoselectivity at room temperature. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound is crucial to ensure the desired enantiomeric purity, which can be achieved through techniques such as chiral chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazine derivatives.
Aplicaciones Científicas De Investigación
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5R)-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane: A compound with similar stereochemistry but different functional groups.
(4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid: Another chiral compound with a different heterocyclic ring.
Uniqueness
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a bromine atom and two phenyl groups attached to a thiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
173417-65-7 |
|---|---|
Fórmula molecular |
C16H14BrNS |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
(4S,5R)-5-bromo-2,4-diphenyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C16H14BrNS/c17-14-11-19-16(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-,15-/m0/s1 |
Clave InChI |
WXRIBOAYRYGYKZ-GJZGRUSLSA-N |
SMILES isomérico |
C1[C@@H]([C@@H](N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)Br |
SMILES canónico |
C1C(C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



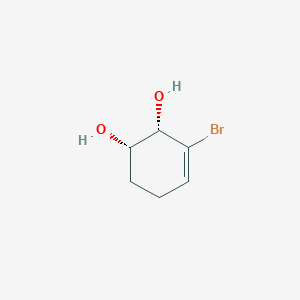
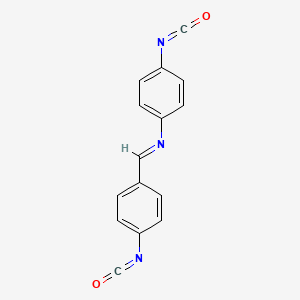

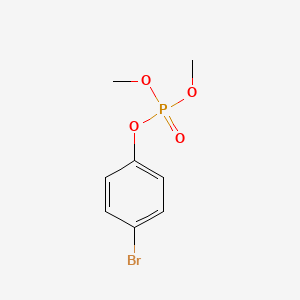
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
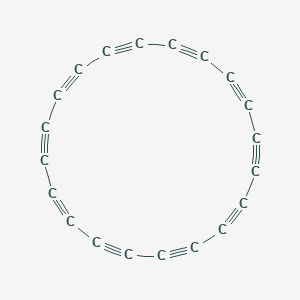
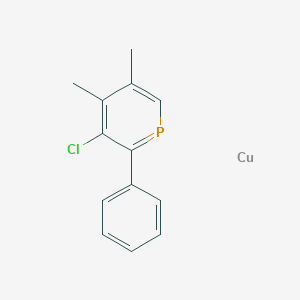
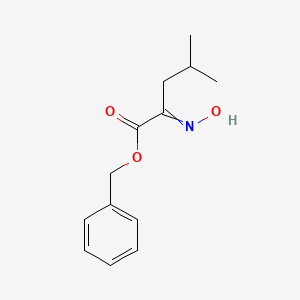
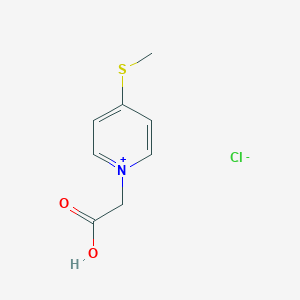
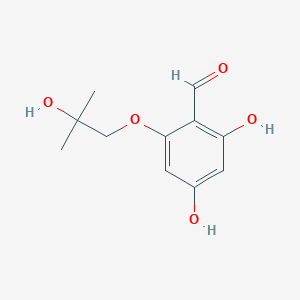

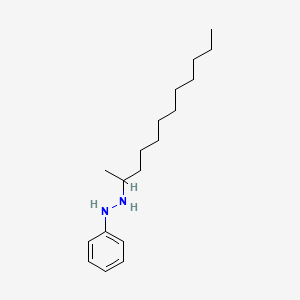
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
